![molecular formula C5H9Cl2OPS B14633173 [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride CAS No. 56966-10-0](/img/structure/B14633173.png)
[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride: is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain substituted with an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphonic dichloride precursor with an ethylsulfanyl-substituted alkene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphonic dichloride group, converting it to phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to replace the chloride atoms.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in the preparation of various organophosphorus compounds.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active phosphonic acid derivatives, which are known for their enzyme inhibitory properties.
Industry: In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, phosphonic acid derivatives can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
- [2-(Methylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- [2-(Propylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- [2-(Butylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
Comparison: Compared to its analogs, [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride may exhibit different reactivity and physical properties due to the ethylsulfanyl group. This difference can influence its suitability for specific applications, such as its solubility in organic solvents or its reactivity towards nucleophiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and materials science. Further research into its properties and applications could lead to new and innovative uses for this compound.
Propiedades
Número CAS |
56966-10-0 |
|---|---|
Fórmula molecular |
C5H9Cl2OPS |
Peso molecular |
219.07 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-2-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H9Cl2OPS/c1-3-10-5(2)4-9(6,7)8/h4H,3H2,1-2H3 |
Clave InChI |
NNLDQEQPVFAZAU-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CP(=O)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


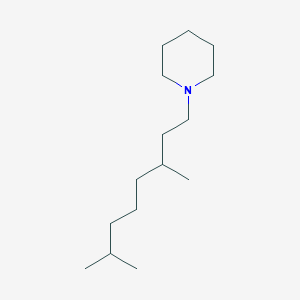


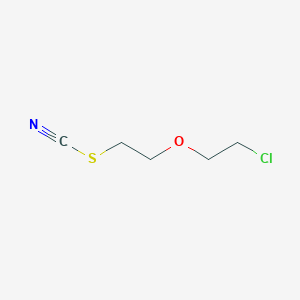
![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)
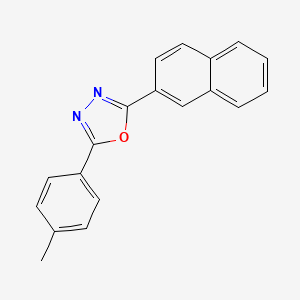
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
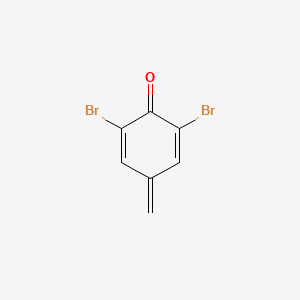
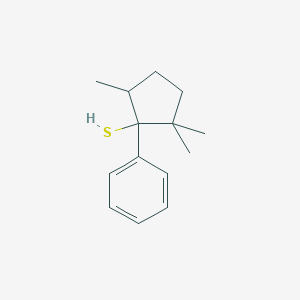




![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
